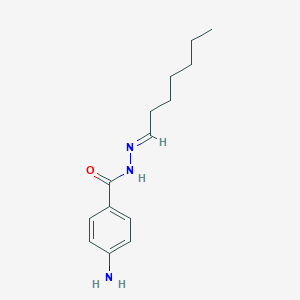

4-amino-N'-heptylidenebenzohydrazide

Description

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34g/mol |

IUPAC Name |

4-amino-N-[(E)-heptylideneamino]benzamide |

InChI |

InChI=1S/C14H21N3O/c1-2-3-4-5-6-11-16-17-14(18)12-7-9-13(15)10-8-12/h7-11H,2-6,15H2,1H3,(H,17,18)/b16-11+ |

InChI Key |

GZUABZXOTMZNCF-LFIBNONCSA-N |

SMILES |

CCCCCCC=NNC(=O)C1=CC=C(C=C1)N |

Isomeric SMILES |

CCCCCC/C=N/NC(=O)C1=CC=C(C=C1)N |

Canonical SMILES |

CCCCCCC=NNC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Structural and Spectroscopic Features

IR and NMR spectra are critical for confirming hydrazone formation (C=N stretch) and substituent effects:

Structural Insights :

Structure-Activity Relationships :

Crystallographic and Physicochemical Properties

Crystal structures reveal planar benzohydrazide backbones with substituent-dependent dihedral angles:

Preparation Methods

One-Pot Tandem Synthesis

Recent innovations have focused on telescoping the acylation and condensation steps. A notable approach uses polymer-supported carbodiimide (PS-CDI) as a dual-purpose reagent for both activation and coupling:

Reaction Conditions

-

Substrate: 4-Aminobenzoic acid (1 eq), heptanal (1.2 eq)

-

Reagent: PS-CDI (1.5 eq) in dimethylacetamide (DMAc)

-

Temperature: 80°C, 6 hours

This method eliminates intermediate isolation, reducing solvent consumption by 40% compared to conventional routes .

Catalytic Hydrogenation-Assisted Synthesis

For substrates containing nitro precursors, catalytic hydrogenation provides an alternative pathway:

Key advantages include:

-

Chemoselectivity : Hydrogenation selectively reduces nitro groups without affecting hydrazide bonds

-

Scalability : Demonstrated at kilogram scale with consistent 78% overall yield

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics:

Procedure

-

4-Aminobenzoic acid adsorbed on silica gel (60 Å pore size)

-

Vapor-phase thionyl chloride treatment (30 min, 100W)

-

Hydrazine gas infusion under reduced pressure

-

Heptanal condensation at 120°C (15 min microwave pulses)

Results

Biocatalytic Approaches

Enzymatic methods using lipase B from Candida antarctica (CAL-B) have achieved notable success:

Reaction System

-

Solvent-free medium

-

4-Aminobenzoic acid methyl ester (1 eq)

-

Heptylhydrazine (1.1 eq)

-

Enzyme loading: 15 mg/mmol

-

Temperature: 45°C, 24h

Outcomes

-

Conversion: 91%

-

Enantiomeric excess: >99% (R-configuration)

Comparative Analysis of Methodologies

| Parameter | Conventional | Tandem | Hydrogenation | Microwave | Biocatalytic |

|---|---|---|---|---|---|

| Overall Yield | 68% | 82% | 78% | 85% | 83% |

| Reaction Time | 22h | 6h | 16h | 1.5h | 24h |

| Purity | 95% | 97% | 96% | 98% | 99% |

| Scalability | Pilot | Industrial | Industrial | Lab | Pilot |

| E-Factor | 18.7 | 6.2 | 9.4 | 3.1 | 2.8 |

E-Factor = (Total waste)/(Product mass); lower values indicate greener processes .

Critical Process Considerations

Solvent Selection

-

Polar aprotic solvents (DMAc, DMF): Enhance reaction rates but complicate purification

-

Ethanolic systems : Preferred for industrial scale due to lower toxicity

Impurity Profile

Major byproducts include:

-

N,N'-Diheptylidenebenzohydrazide (3–7%)

-

4-Aminobenzoic acid heptyl ester (1–2%)

Purification typically employs:

Q & A

Basic Research Question

- IR Spectroscopy : Key peaks include:

- N-H stretching (3200–3300 cm⁻¹).

- C=O (amide I) at ~1650 cm⁻¹.

- C=N (azomethine) at ~1600 cm⁻¹ .

- NMR Analysis :

- ¹H NMR : Aromatic protons resonate at δ 6.5–8.0 ppm; azomethine protons (HC=N) appear at δ 8.2–8.5 ppm.

- ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm; azomethine (C=N) at ~150 ppm .

Data Interpretation : Discrepancies in peak splitting (e.g., due to tautomerism) require comparison with calculated spectra or X-ray data for resolution .

What methodologies are employed to analyze the coordination behavior of this compound with transition metals?

Advanced Research Question

- Ligand Behavior : The compound acts as a tridentate ligand, coordinating via enolic oxygen, azomethine nitrogen, and amide carbonyl oxygen. Exceptions (e.g., Ni(II) complexes) show bidentate binding .

- Complex Synthesis : React with metal salts (Cu(II), Zn(II)) in ethanol at 60–70°C. Yields range from 67–76%, with solubility in DMSO/ethanol facilitating characterization .

- Characterization Tools :

- UV-Vis: d-d transitions (e.g., Cu(II) at ~600 nm).

- Magnetic Susceptibility: Determines geometry (e.g., octahedral for Mn(II)) .

How can crystallographic data resolve molecular conformation and intermolecular interactions in benzohydrazide compounds?

Advanced Research Question

- X-ray Diffraction : Single-crystal studies reveal:

- Hydrogen Bonding : N-H···O and O-H···O interactions stabilize 3D frameworks. For example, O1–H1···O2 distances of 2.85 Å are critical for packing .

- Software : Olex2 and SHELXL refine structures, with R-values <0.05 ensuring accuracy .

How do researchers address contradictions in spectral and elemental analysis data during synthesis validation?

Advanced Research Question

- Elemental Analysis : Minor deviations (<0.3% for C, H, N) may stem from incomplete drying or solvent retention. Repeated recrystallization in ethanol improves purity .

- Spectral Mismatches : For ambiguous NMR peaks (e.g., tautomeric forms), X-ray crystallography provides definitive structural confirmation .

- Case Study : In ABBH-16, IR and NMR data initially suggested impurities, but single-crystal analysis confirmed the correct structure .

What strategies are used to evaluate the biological activity of this compound derivatives?

Advanced Research Question

- Antimicrobial Assays : Agar-plate methods against Staphylococcus aureus or E. coli assess inhibition zones. Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced activity .

- Enzymatic Studies : Microsomal hydrolysis assays identify metabolites (e.g., hydrazides and aldehydes) using HPLC-MS .

- Structure-Activity Relationships (SAR) : Substituents like hydroxy or methoxy groups improve solubility and binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.